molecular formula C9H11BrO B3039623 2-Methoxy-4-methylbenzyl bromide CAS No. 122488-82-8

2-Methoxy-4-methylbenzyl bromide

Cat. No. B3039623
CAS RN: 122488-82-8
M. Wt: 215.09 g/mol
InChI Key: RAKBJOQOOVBPHW-UHFFFAOYSA-N
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Description

“2-Methoxy-4-methylbenzyl bromide” is a chemical compound used as a reagent in various chemical reactions . It is used for the protection of hydroxyl groups that can be removed by treatment with DDQ . It is also used in the preparation of trisubstituted pyrazoles as novel hepatitis C virus entry inhibitors .


Synthesis Analysis

The synthesis of “2-Methoxy-4-methylbenzyl bromide” involves multiple steps. The first step is nitration, followed by a conversion from the nitro group to an amine, and finally bromination . The reaction is typically a free radical reaction .


Chemical Reactions Analysis

“2-Methoxy-4-methylbenzyl bromide” is involved in various chemical reactions. It is used as a reagent for the protection of hydroxyl groups, which can be removed by treatment with DDQ . It is also used in the preparation of trisubstituted pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-4-methylbenzyl bromide” include a boiling point of 91 °C/1 mmHg, a refractive index of n20/D 1.5780, and a density of 1.395 g/mL at 19 °C .

Safety And Hazards

“2-Methoxy-4-methylbenzyl bromide” is considered hazardous. It can cause skin irritation, serious eye damage, and may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(bromomethyl)-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKBJOQOOVBPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methylbenzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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